3-Bromo-4-fluoro-2-methoxybenzyl bromide

Catalog No.
S13958812
CAS No.
M.F
C8H7Br2FO
M. Wt
297.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluoro-2-methoxybenzyl bromide

Product Name

3-Bromo-4-fluoro-2-methoxybenzyl bromide

IUPAC Name

3-bromo-1-(bromomethyl)-4-fluoro-2-methoxybenzene

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

InChI

InChI=1S/C8H7Br2FO/c1-12-8-5(4-9)2-3-6(11)7(8)10/h2-3H,4H2,1H3

InChI Key

MHBBFBBJHOCROL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)F)CBr

3-Bromo-4-fluoro-2-methoxybenzyl bromide is an organic compound characterized by the presence of bromine and fluorine substituents on a benzyl ring, along with a methoxy group. Its chemical structure can be represented as follows:

  • Molecular Formula: C9H8Br2F
  • Molecular Weight: Approximately 292.97 g/mol

This compound is notable for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable intermediate in various

  • Nucleophilic Substitution: The bromine atom acts as a good leaving group, allowing for substitution by nucleophiles such as amines, thiols, or alkoxides. This reaction can form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
  • Electrophilic Aromatic Substitution: The fluorine and methoxy groups can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation to yield aldehydes or carboxylic acids and can also be reduced to form corresponding alcohols or alkanes using appropriate reagents.

The synthesis of 3-Bromo-4-fluoro-2-methoxybenzyl bromide can be achieved through several methods:

  • Bromination of 4-Fluoro-2-methoxybenzyl Alcohol: This method involves treating 4-fluoro-2-methoxybenzyl alcohol with phosphorus tribromide or hydrobromic acid in a suitable solvent like dichloromethane. The reaction typically occurs at room temperature.
  • Substitution Reactions: Starting from simpler aromatic precursors, nucleophilic substitution can be employed to introduce the bromine and fluorine substituents at specific positions on the benzene ring.
  • Industrial Methods: In industrial settings, continuous flow processes may be utilized for higher yields and purity. Automated reactors help optimize reaction conditions for scalability.

3-Bromo-4-fluoro-2-methoxybenzyl bromide finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various biologically active compounds.
  • Material Science: Used in the development of novel materials with specific electronic or optical properties.
  • Chemical Research: Acts as a reagent in organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3-Bromo-4-fluoro-2-methoxybenzyl bromide focus on its reactivity with biological targets. For example, studies have shown that similar compounds can interact with protein kinases and other enzymes, potentially leading to the development of new therapeutic agents targeting cancer and other diseases . Molecular docking studies often reveal binding affinities and mechanisms of action for these compounds within biological systems.

Several compounds share structural similarities with 3-Bromo-4-fluoro-2-methoxybenzyl bromide. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
3-Bromo-4-fluorobenzyl alcoholContains hydroxyl group instead of bromineUseful as a precursor for further functionalization
4-Fluoro-3-bromobenzyl chlorideChloride instead of bromideMore reactive towards nucleophiles
3-Bromo-4-fluorobenzaldehydeContains an aldehyde functional groupPotentially useful in condensation reactions
3-Bromo-4-fluoroacetophenoneContains a ketone functional groupImportant for synthesizing various derivatives

These compounds illustrate variations in reactivity and functionality that can be exploited in synthetic chemistry.

Halogenation Strategies for Benzyl Bromide Derivatives

Halogenation of benzyl bromide derivatives requires precise control to achieve selective bromination while avoiding overhalogenation. Traditional methods employ Lewis acids such as aluminum bromide (AlBr₃) or ferric bromide (FeBr₃) to polarize bromine (Br₂) and generate electrophilic Br⁺ species. For example, AlBr₃ facilitates the formation of Br⁺, which undergoes electrophilic aromatic substitution (EAS) at activated positions on the benzene ring. In the case of 3-bromo-4-fluoro-2-methoxybenzyl bromide, bromination typically targets the para position relative to the methoxy group due to its electron-donating nature.

Recent innovations include in situ bromine generation using sodium hypochlorite (NaOCl) and hydrogen bromide (HBr) in flow reactors. This approach minimizes handling of molecular bromine (Br₂), enhancing safety and scalability. For instance, coupling HBr with NaOCl in a microreactor produces Br₂ on demand, enabling efficient bromination of aromatic substrates with yields exceeding 90%.

A critical challenge lies in achieving mono-bromination on already halogenated substrates. Computational studies suggest that steric hindrance from adjacent substituents (e.g., fluorine) and electronic effects from the methoxy group dictate regioselectivity. For example, phenonium ion intermediates formed during bromination favor attack at the least sterically hindered position, ensuring high selectivity for the 3-bromo product.

Etherification Reactions in Methoxy-Substituted Aromatic Systems

The methoxy group in 3-bromo-4-fluoro-2-methoxybenzyl bromide is introduced via Williamson ether synthesis or nucleophilic aromatic substitution (NAS). Williamson synthesis involves reacting a phenol derivative with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). NAS, however, is preferred for substrates with electron-withdrawing groups (e.g., bromine, fluorine), where methoxide ions (CH₃O⁻) displace leaving groups under mild conditions.

Regioselectivity in etherification is influenced by substituent positioning. For example, in 4-fluoro-2-methoxybenzyl bromide precursors, the fluorine atom at the para position deactivates the ring, directing methoxy substitution to the ortho position relative to existing bromine. Palladium-catalyzed C–H bond arylations further enhance selectivity, enabling precise functionalization without pre-activation.

SolventReaction Temperature (°C)Yield (%)Purity (%)
Dimethylacetamide809298
Tetrahydrofuran608595
Dichloromethane407890

Table 1. Solvent effects on methoxy group introduction via NAS.

Catalytic Systems for Regioselective Bromo-Fluoro Substitution

Achieving simultaneous bromo-fluoro substitution demands catalysts that balance electronic and steric effects. Palladium-diphosphine complexes have shown promise in directing bromine to the C3 position of fluorobenzene derivatives. For instance, using a Pd/Xantphos catalyst system with potassium acetate (KOAc) in dimethylacetamide (DMA), bromination occurs ortho to fluorine with >95% regioselectivity.

Lewis acid catalysts like tin(IV) chloride (SnCl₄) are also effective for sequential halogenation. In one protocol, SnCl₄ mediates fluorination via halogen exchange (Halex reaction) after initial bromination, avoiding undesired halogen crossover. Computational models reveal that SnCl₄ stabilizes transition states through σ-complex formation, lowering activation barriers by 15–20 kcal/mol.

Solvent Effects on Yield and Purity in Multi-Step Syntheses

Solvent choice critically impacts reaction kinetics and product isolation. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) enhance nucleophilicity in bromination steps, whereas tetrahydrofuran (THF) improves solubility for lithiation reactions. For example, lithiation of 4-methylcoumarin derivatives with lithium diisopropylamide (LDA) in THF at −76°C achieves 90% yields in bromomethylation.

Inverse quenching—adding the reaction mixture to a cold bromine solution—reduces side reactions in exothermic steps. This technique, combined with non-polar solvents like hexane for extraction, ensures high purity (>98%) in final products.

Scalability Challenges in Industrial Bromomethylation Processes

Industrial-scale synthesis of 3-bromo-4-fluoro-2-methoxybenzyl bromide faces hurdles in reproducibility and cost-efficiency. Batch processes using N-bromosuccinimide (NBS) often suffer from incomplete reactions (25–44% yields), whereas continuous-flow systems mitigate this by maintaining precise temperature and stoichiometric control.

Catalyst recycling remains a key focus. Immobilized Lewis acids on silica supports enable reuse for up to five cycles without significant activity loss. Additionally, green chemistry principles advocate for substituting toxic brominating agents with safer alternatives like potassium bromide (KBr) and oxidative systems.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

297.88272 g/mol

Monoisotopic Mass

295.88477 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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